REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC(OCC(C)C)=O.C(N(CC)CC)C.[NH:31]1[CH2:36][CH2:35][CH:34]([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]1>O1CCCC1>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([N:31]1[CH2:36][CH2:35][CH:34]([C:37]([NH2:39])=[O:38])[CH2:33][CH2:32]1)=[O:15])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
62.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)N
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Type
|
CUSTOM
|
Details
|
the suspension was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at -10° to -5° C
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
to room temperature
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The wet solid was dissolved in 700 ml of ethanol
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to 200 ml at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)N1CCC(CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |